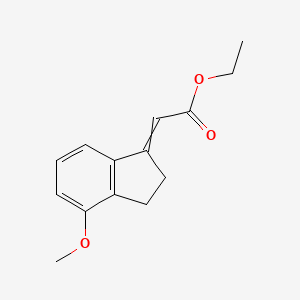
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring The compound also contains an ethyl acetate group and a methoxy group attached to the indene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate typically involves the condensation of 4-methoxy-2,3-dihydroindene with ethyl acetate in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indene derivatives.
科学的研究の応用
Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
- Ethyl 2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate
- Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
Comparison: Ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate is unique due to the specific positioning of the methoxy group and the indene moiety. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the methoxy group can also affect the compound’s solubility and stability, further distinguishing it from its analogs.
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
ethyl 2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3 |
InChIキー |
NFEBEDXDWGJQMK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C1CCC2=C1C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


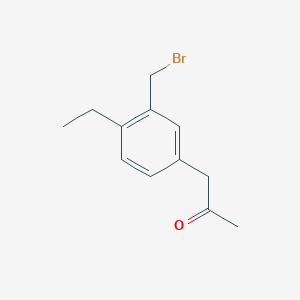
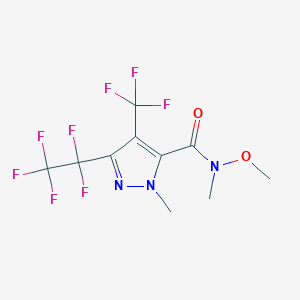
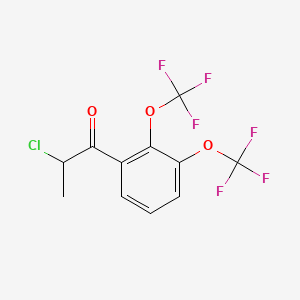
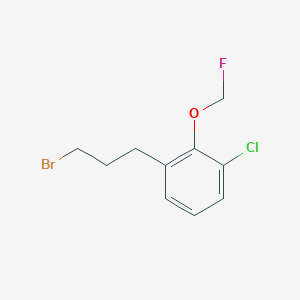
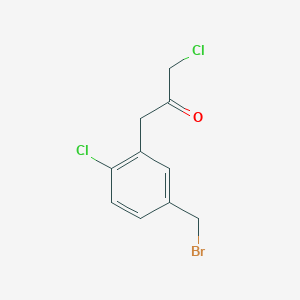


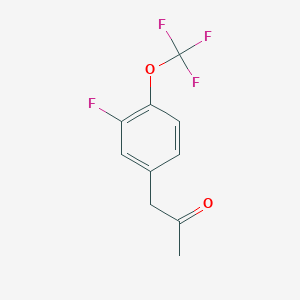
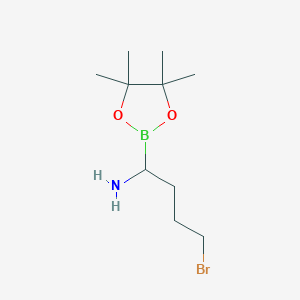
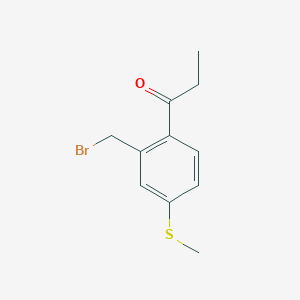
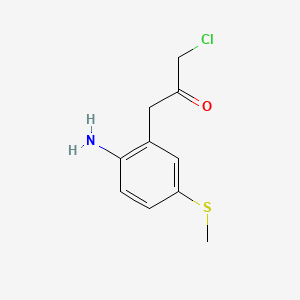
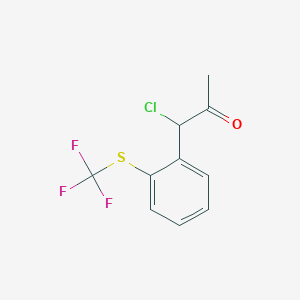
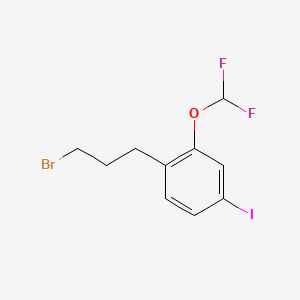
![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)
